(4-Chlorophenyl)(4-piperidinyl)methanol
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Description
(4-Chlorophenyl)(4-piperidinyl)methanol is a useful research compound. Its molecular formula is C12H16ClNO and its molecular weight is 225.71 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of (4-chlorophenyl)(piperidin-4-yl)methanol
This compound is a cyclic secondary amine , and secondary amines are known to interact with a variety of biological targets, including enzymes and receptors.
Mode of Action
The exact mode of action of (4-chlorophenyl)(piperidin-4-yl)methanol
As a secondary amine, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, ionic interactions, and hydrophobic effects
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (4-chlorophenyl)(piperidin-4-yl)methanol
As a secondary amine, it is likely to be well-absorbed and distributed throughout the body . Its metabolism and excretion patterns are currently unknown and would require further investigation.
Result of Action
The molecular and cellular effects of (4-chlorophenyl)(piperidin-4-yl)methanol
As a secondary amine, it may have a variety of potential effects depending on its specific targets and mode of action
Action Environment
The action, efficacy, and stability of (4-chlorophenyl)(piperidin-4-yl)methanol
can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules or ions in the environment . .
Biochemical Analysis
Biochemical Properties
(4-Chlorophenyl)(4-piperidinyl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can influence the metabolic pathways of other substances in the body .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which play a critical role in cell signaling pathways. This inhibition can result in altered gene expression and changes in cellular function. Additionally, this compound can modulate the activity of transcription factors, further influencing gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions but may degrade over time when exposed to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to significant changes in cellular behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on biological systems. Toxic effects at high doses include liver and kidney damage, highlighting the importance of careful dosage management in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism. These interactions can influence the metabolic flux and levels of various metabolites in the body. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further affect its biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, this compound may be transported into cells via organic cation transporters and distributed to various tissues, including the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Properties
IUPAC Name |
(4-chlorophenyl)-piperidin-4-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,12,14-15H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGIFKXJSLUMSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C2=CC=C(C=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339761 |
Source
|
Record name | (4-Chlorophenyl)(4-piperidinyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36938-75-7 |
Source
|
Record name | (4-Chlorophenyl)(4-piperidinyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.